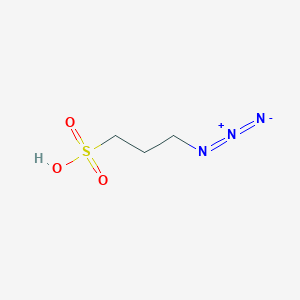4-azidobutane-1-sulfonic acid
CAS No.: 773785-62-9
Cat. No.: VC14264020
Molecular Formula: C3H7N3O3S
Molecular Weight: 165.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 773785-62-9 |
|---|---|
| Molecular Formula | C3H7N3O3S |
| Molecular Weight | 165.17 g/mol |
| IUPAC Name | 3-azidopropane-1-sulfonic acid |
| Standard InChI | InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
| Standard InChI Key | DBRIOBHILRGDPP-UHFFFAOYSA-N |
| Canonical SMILES | C(CN=[N+]=[N-])CS(=O)(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
The molecular architecture of 4-azidobutane-1-sulfonic acid comprises a four-carbon backbone with an azide group at the terminal carbon and a sulfonic acid group at the opposing terminus. This arrangement creates a polar, water-soluble molecule capable of participating in diverse reactions. Key physicochemical properties include:
-
Molecular formula: C₄H₈N₃O₃S
-
Molecular weight: 194.19 g/mol
-
Solubility: High solubility in polar solvents (e.g., water, DMF) due to the sulfonic acid group .
-
Reactivity: The azide group enables participation in Staudinger reactions, Huisgen cycloadditions, and reductions to amines .
Thermogravimetric analysis (TGA) of related azidosulfonic compounds reveals decomposition temperatures exceeding 100°C, suggesting moderate thermal stability under standard conditions .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 4-azidobutane-1-sulfonic acid typically involves nucleophilic substitution or sulfonation reactions. A representative pathway, adapted from methods for analogous azido compounds , proceeds as follows:
-
Sulfonation of 1,4-dibromobutane: Treatment with sulfonic acid derivatives introduces the -SO₃H group.
-
Azidation: Subsequent substitution of the remaining bromine with sodium azide (NaN₃) in polar aprotic solvents like DMF .
This two-step process yields the target compound with purities ranging from 92% to 97.5%, as validated by gas chromatography .
Stability Enhancements
Recent patents highlight strategies to improve stability, such as salt formation. For example, converting the free sulfonic acid to its sodium or ammonium salt reduces decomposition rates during storage . ¹³C NMR studies demonstrate that salt forms exhibit ≤1% decomposition after 10 weeks at ambient conditions .
Comparative Analysis with Analogous Compounds
The dual functionality of 4-azidobutane-1-sulfonic acid distinguishes it from structurally related molecules. The table below contrasts its features with key analogs:
The azide-sulfonic acid synergy in 4-azidobutane-1-sulfonic acid enables simultaneous participation in redox reactions and ionic interactions, a trait absent in monosubstituted analogs .
Applications in Organic Synthesis and Materials Science
Click Chemistry
The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal in:
-
Polymer functionalization: Grafting sulfonic acid groups onto polymers for proton-exchange membranes .
-
Bioconjugation: Labeling biomolecules without disrupting aqueous solubility .
Pharmaceutical Intermediates
4-Azidobutane-1-sulfonic acid serves as a precursor to amine derivatives via Staudinger reductions. For instance, its conversion to 4-aminobutane-1-sulfonic acid facilitates the synthesis of GABA analogs with potential neuropharmacological activity .
Energetic Materials
Despite its azide group, the compound exhibits low sensitivity to friction and impact, as demonstrated by United Nations Standard tests . This stability, coupled with its sulfonic acid group, makes it a candidate for controlled-energy-release applications.
Future Directions and Challenges
While 4-azidobutane-1-sulfonic acid offers broad utility, challenges remain:
-
Scalability: Current synthetic routes require optimization for industrial-scale production.
-
Toxicity profiling: Limited data exist on its ecotoxicological impact.
Emerging research directions include:
-
Hybrid materials: Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications.
-
Drug delivery systems: Exploiting its pH-responsive sulfonic acid group for targeted release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume